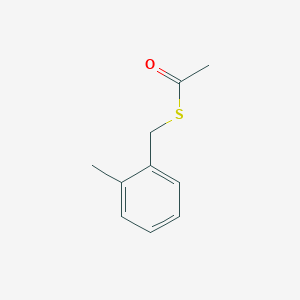

S-2-Methylbenzyl ethanethioate

Description

Significance of Thioester Functionality in Organic Chemistry and Chemical Biology

The thioester functional group is a cornerstone of both organic synthesis and biological processes due to its unique reactivity. fiveable.mesapub.org Thioesters are more reactive than their oxygen-containing ester counterparts, a property attributed to the weaker carbon-sulfur bond and the fact that the thiolate anion is a better leaving group than an alkoxide. fiveable.megonzaga.edu This enhanced reactivity makes them excellent acylating agents, facilitating the transfer of acyl groups to other molecules. fiveable.megonzaga.edu

In organic synthesis, this reactivity is harnessed for the formation of new carbon-carbon bonds and the construction of complex molecules. fiveable.me Thioesters are versatile intermediates used in a variety of reactions, including nucleophilic acyl substitutions. fiveable.me

In the realm of chemical biology, thioesters are of paramount importance. libretexts.orglibretexts.org They are central to numerous metabolic pathways, including fatty acid metabolism and the synthesis of various biomolecules. fiveable.mewikipedia.orgfiveable.me A prime example is acetyl coenzyme A (acetyl-CoA), a thioester that serves as a crucial carrier of acyl groups in cellular reactions. fiveable.melibretexts.org The energy-rich nature of the thioester bond is vital for driving these biochemical transformations. taylorandfrancis.com Thioesters are also key intermediates in the biosynthesis of a wide array of natural products. wikipedia.org The hydrolysis of thioesters, often catalyzed by enzymes known as thioesterases, is a critical step in many metabolic processes, releasing the carboxylic acid for further use. fiveable.me

Overview of Benzyl (B1604629) Thioesters in Synthetic Methodologies and Biological Contexts

Benzyl thioesters, a subclass that includes S-2-Methylbenzyl ethanethioate, have found utility in various synthetic strategies. For instance, methods have been developed for the synthesis of benzyl thioesters from readily available starting materials like benzyl mercaptans and vinyl esters, sometimes employing enzymatic catalysis in microreactors for improved efficiency. mdpi.com They can also be synthesized through the reaction of thioamides with benzyl alcohols. rsc.orgrsc.orgresearcher.life

In synthetic organic chemistry, benzyl thioesters can serve as precursors to other functional groups. For example, palladium-catalyzed reactions have been developed to convert benzyl thioesters into benzyl phosphoryl compounds through a deoxygenative coupling process. organic-chemistry.org Furthermore, benzyl thioesters have been utilized in methods for the specific labeling of proteins. nih.gov

While the direct biological roles of this compound itself are not extensively documented, the broader class of thioesters is integral to life processes. libretexts.orglibretexts.orgwikipedia.org The study of simpler, synthetically accessible thioesters like this compound can provide valuable insights into the fundamental reactivity and properties of this important functional group, which in turn aids in understanding their complex roles within biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[(2-methylphenyl)methyl] ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBONPHPHFFWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221653 | |

| Record name | Ethanethioic acid, S-[(2-methylphenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624262-05-0 | |

| Record name | Ethanethioic acid, S-[(2-methylphenyl)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-[(2-methylphenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of S 2 Methylbenzyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Analysis of Methylbenzyl and Ethanethioate Moieties

The ¹H NMR spectrum of S-2-Methylbenzyl ethanethioate provides specific information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the 2-methylbenzyl group and the ethanethioate group.

The aromatic protons of the 2-methylbenzyl group typically appear as a multiplet in the range of δ 7.10-7.34 ppm. The benzylic protons (-CH₂-) of this group are observed as a singlet at approximately δ 3.78 ppm. The methyl protons (-CH₃) attached to the benzyl (B1604629) ring resonate as a singlet around δ 2.32 ppm. uq.edu.aursc.org

For the ethanethioate moiety, the methyl protons (-CH₃) of the acetyl group give rise to a singlet at approximately δ 2.42 ppm. ambeed.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.10-7.34 | Multiplet |

| Benzylic (-CH₂-) | ~3.78 | Singlet |

| Benzyl Methyl (-CH₃) | ~2.32 | Singlet |

| Acetyl Methyl (-COCH₃) | ~2.42 | Singlet |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the thioester group is a key diagnostic peak, typically appearing significantly downfield.

In the 2-methylbenzyl portion, the carbon atoms of the aromatic ring resonate in the region of δ 126-138 ppm. The benzylic carbon (-CH₂-) signal appears around δ 36.3 ppm, and the methyl carbon on the ring is observed at approximately δ 19.6 ppm. rsc.org

For the ethanethioate group, the carbonyl carbon (-C=O) signal is found at a characteristic downfield position, often above δ 195 ppm. The methyl carbon of the acetyl group resonates at a more upfield position.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | >195 |

| Aromatic (C₆H₄) | 126-138 |

| Benzylic (-CH₂-) | ~36.3 |

| Benzyl Methyl (-CH₃) | ~19.6 |

| Acetyl Methyl (-COCH₃) | Varies |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of compounds. In ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgamazonaws.com For instance, related benzyl sulfide (B99878) compounds have shown the formation of [M+K]⁺ adducts. rsc.org The detection of these ions allows for the accurate determination of the compound's molecular mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the ions, which allows for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For example, HRMS has been used to confirm the elemental composition of similar sulfur-containing organic molecules with high precision. rsc.orgelte.hu

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Thin-layer chromatography (TLC) is often used to monitor the progress of the synthesis reaction. rsc.org

For the isolation and purification of the final product, flash column chromatography is a standard method. rsc.orgfigshare.com In this technique, a solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to separate the desired compound from any impurities. rsc.orgrsc.org The purity of the isolated compound can then be verified by other analytical methods, including NMR and MS.

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for monitoring the progress of chemical reactions in real-time. hidenanalytical.comazom.com This method is highly effective for volatile and thermally stable compounds like thioesters. In the synthesis of this compound, GC analysis allows chemists to track the consumption of starting materials (e.g., 2-methylbenzyl halide and a thioacetate (B1230152) salt) and the concurrent formation of the this compound product.

The process involves injecting a small aliquot of the reaction mixture into the GC instrument, where it is vaporized. etamu.edu An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a column containing a stationary phase. etamu.edu Separation occurs based on the differential affinities of the compounds for the stationary phase and their boiling points. etamu.edu Compounds with weaker interactions and lower boiling points travel through the column faster, resulting in shorter retention times.

By taking samples at various time points, a chemist can generate a series of chromatograms. The disappearance of peaks corresponding to the reactants and the growth of the peak corresponding to the this compound product provide quantitative data on the reaction's conversion rate and endpoint. azom.com This real-time information is crucial for optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize the formation of by-products. chromatographytoday.com While specific retention time data for this compound is not publicly documented in the reviewed literature, the general parameters for such an analysis can be outlined.

Table 1: Typical Parameters for GC-based Reaction Monitoring

| Parameter | Description | Typical Value / Setting |

| Instrument | Gas Chromatograph (GC) or Gas Chromatograph-Mass Spectrometer (GC-MS) | Standard laboratory models |

| Column | A capillary column with a non-polar or mid-polarity stationary phase (e.g., polysiloxane-based) is typically used for separating aromatic compounds. | e.g., DB-5, HP-5MS |

| Carrier Gas | An inert gas to move the sample through the column. etamu.edu | Helium or Nitrogen |

| Injection Mode | A small, precise volume of the reaction mixture is injected. | Split/Splitless |

| Temperature Program | The oven temperature is ramped to elute compounds with different boiling points. | e.g., Initial temp 50 °C, ramp at 15 K/min to 170 °C. d-nb.info |

| Detector | Flame Ionization Detector (FID) for GC or a Mass Spectrometer (MS) for GC-MS. | FID or Quadrupole MS |

| Observation | The peak area of the product (this compound) increases over time, while reactant peak areas decrease. | --- |

Thin Layer Chromatography (TLC) for Purification Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique used extensively to monitor the progress of reactions and to guide the purification process, such as column chromatography. silicycle.comsigmaaldrich.com It operates on the principle of solid-liquid partitioning, where compounds are separated based on their relative affinities for the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or solvent mixture). libretexts.org

During the synthesis of this compound, a small spot of the reaction mixture is applied to a TLC plate. silicycle.com The plate is then placed in a sealed chamber containing a solvent system (eluent). By capillary action, the eluent moves up the plate, carrying the compounds with it at different rates. sigmaaldrich.com Polar compounds interact more strongly with the polar silica gel stationary phase and thus move shorter distances, resulting in a lower Retention Factor (R_f). Non-polar compounds travel further up the plate, yielding a higher R_f.

Chemists use TLC to:

Track Reaction Progress: By spotting the starting material, the reaction mixture, and a co-spot (both starting material and mixture) on the same plate, one can visualize the consumption of the reactant and the appearance of a new spot for the product.

Guide Purification: After the reaction is complete, TLC is used to determine the optimal solvent system for separating the desired product from unreacted starting materials and by-products via flash column chromatography. rsc.org Fractions collected from the column are analyzed by TLC to identify those containing the pure product.

Table 2: Typical Parameters for TLC-based Purification Monitoring

| Parameter | Description | Typical Material / Observation |

| Stationary Phase | A thin layer of adsorbent material on an inert backing. sigmaaldrich.com | Silica gel 60 F254 on aluminum or glass plates. amazonaws.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to separate the components. For a moderately polar thioester, a mixture of a non-polar and a polar solvent is common. | e.g., Ethyl acetate / Hexane mixtures |

| Application | The sample is applied as a small spot near the base of the plate. silicycle.com | Glass capillary spotter |

| Visualization | Method to see the separated compound spots, which are often colorless. | UV light (at 254 nm) for UV-active compounds; chemical stains (e.g., potassium permanganate) |

| Observation | The product, this compound, will appear as a distinct spot with an R_f value different from the starting materials. | --- |

X-ray Crystallography for Solid-State Molecular Conformation (if applicable to crystalline derivatives)

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. nih.govwikipedia.org The technique requires a single, high-quality crystal of the compound. wikipedia.org When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. wikipedia.org

This compound is a liquid at room temperature, making it unsuitable for this technique directly. However, if a stable, solid crystalline derivative of the compound were to be synthesized, X-ray crystallography could be employed to elucidate its exact molecular conformation. This information is invaluable for understanding steric interactions and bonding within the molecule. mdpi.com

The process would involve:

Synthesis and Crystallization: Preparing a solid derivative and growing a suitable single crystal, often the most challenging step. wikipedia.org

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem, generate an electron density map, and refine the atomic model to fit the experimental data. nih.gov

While X-ray crystallography has been used to determine the structures of various complex sulfur-containing molecules and other organic derivatives mdpi.comnih.gov, a search of the public scientific literature did not yield any reports on the crystal structure of this compound or its crystalline derivatives.

Reactivity and Mechanistic Investigations of S 2 Methylbenzyl Ethanethioate

Acyl Transfer Reactions and Related Chemical Transformations

Acyl transfer reactions are fundamental to the chemistry of thioesters like S-2-methylbenzyl ethanethioate. In these reactions, the acyl group (in this case, the ethanoyl group) is transferred from the sulfur atom to a nucleophile. Thioesters are effective acylating agents, a property attributed to the unique electronic nature of the thioester bond. researchgate.net The reactivity of thioesters in acyl transfer reactions is often compared to their oxygen-containing counterparts, oxyesters. nih.gov

Computational studies have provided insight into the relative reactivity of thioesters and oxyesters in nucleophilic acyl transfer reactions. nih.gov These studies indicate that while thioesters and oxyesters exhibit similar reactivity towards strong nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards amine and carbanion nucleophiles. nih.gov For instance, thioesters are roughly 100-fold more reactive than oxyesters toward amines and at least 2000-fold more reactive toward carbanions. nih.gov This enhanced reactivity is attributed to differences in the loss of delocalization energy when moving from the reactants to the transition state. nih.gov

A significant application of acyl transfer involving thioesters is in native chemical ligation, a powerful technique for the synthesis of proteins. wikipedia.orgnih.gov In this process, a peptide with a C-terminal thioester reacts with a peptide containing an N-terminal cysteine residue. The initial reaction involves a transthioesterification, followed by a spontaneous and irreversible S-to-N acyl transfer to form a stable amide bond. nih.gov This process is thermodynamically driven by the formation of the more stable amide bond. nih.gov

Hydrolysis Pathways of Thioester Bonds

The hydrolysis of the thioester bond in this compound results in the formation of ethanoic acid and 2-methylbenzyl thiol. This reaction can proceed through several pathways, primarily catalyzed by either acid or base. pearson.com

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group, followed by deprotonation, yields the carboxylic acid and the thiol. pearson.com

In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the thiolate anion acting as the leaving group, to form a carboxylic acid, which is subsequently deprotonated by the basic conditions to yield a carboxylate anion and a thiol. pearson.com

Enzymes known as thioesterases can also catalyze the hydrolysis of thioesters. fiveable.me These enzymes play a crucial role in various metabolic pathways by facilitating the cleavage of thioester bonds in molecules like acetyl-CoA. fiveable.melibretexts.org

Kinetic studies on the hydrolysis of model thioesters, such as S-methyl thioacetate (B1230152), have provided valuable data on the rates of these reactions under different pH conditions. harvard.edunih.gov These studies have determined the rate constants for acid-mediated (k_a), base-mediated (k_b), and pH-independent (k_w) hydrolysis. harvard.edunih.gov

For S-methyl thioacetate, the rate constants have been reported as:

k_a = 1.5 x 10⁻⁵ M⁻¹s⁻¹

k_b = 1.6 x 10⁻¹ M⁻¹s⁻¹

k_w = 3.6 x 10⁻⁸ s⁻¹ nih.gov

These values indicate that at neutral pH, the hydrolysis of a simple alkyl thioester is a relatively slow process, with a half-life of 155 days at 23°C. nih.gov However, the rate of hydrolysis is significantly influenced by both temperature and pH. researchgate.net Aliphatic thioesters, in particular, are more prone to hydrolysis, especially at higher pH values. researchgate.net

| Hydrolysis Parameter | Value for S-methyl thioacetate |

| Acid-mediated rate constant (k_a) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |

| Base-mediated rate constant (k_b) | 1.6 x 10⁻¹ M⁻¹s⁻¹ |

| pH-independent rate constant (k_w) | 3.6 x 10⁻⁸ s⁻¹ |

| Half-life at pH 7, 23°C | 155 days |

Nucleophilic Attack and Aminolysis Mechanisms

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. The mechanism of these reactions, particularly aminolysis (the reaction with an amine), has been the subject of both experimental and computational studies. acs.orgnih.govresearchgate.net

Aminolysis of thioesters can proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.net Computational studies on the aminolysis of ethyl thioacetate with ammonia (B1221849) in aqueous solution suggest a stepwise mechanism is favored. acs.org This pathway involves the formation of a tetrahedral intermediate, and the first step of this process is typically rate-limiting. acs.org

A key aspect of thioester chemistry is their differential reactivity compared to oxyesters. tutorchase.com While oxyesters and thioesters show similar reactivity towards hydroxide, thioesters are significantly more reactive towards nitrogen and carbon nucleophiles. nih.gov

Computational studies have quantified these differences in reactivity. The activation energy for the formation of the tetrahedral intermediate in the aminolysis of an oxoester is calculated to be about 4.5 kcal/mol higher than for the corresponding thioester. acs.orgacs.org Furthermore, the activation energy for the breakdown of this intermediate to form the product is approximately 12 kcal/mol higher for the oxoester. acs.orgacs.org This difference in reactivity is partly due to the thiolate being a better leaving group than an alkoxide, a consequence of the lower basicity of the thiolate. acs.org Additionally, the thioester is predicted to be more reactive in the initial formation of the tetrahedral intermediate. acs.org

| Reaction Step | Energy Barrier Comparison (Oxoester vs. Thioester) |

| Formation of Tetrahedral Intermediate | ~4.5 kcal/mol higher for oxoester |

| Conversion of Intermediate to Product | ~12 kcal/mol higher for oxoester |

The greater reactivity of thioesters towards nucleophiles other than oxygen nucleophiles can be explained by the reduced resonance stabilization of the thioester linkage compared to the oxyester. The larger size of the sulfur atom's 3p orbital results in less effective overlap with the carbonyl group's π-system compared to the 2p orbital of oxygen. This makes the carbonyl carbon of a thioester more electrophilic. researchgate.net

C-S Bond Cleavage and Formation Processes

The carbon-sulfur bond in this compound can be cleaved under various conditions. This cleavage can occur at the acyl-sulfur bond (C(O)-S) or the benzyl-sulfur bond (S-CH₂).

Visible-light-mediated silver(II) complexes have been shown to enable the oxidative cleavage of the C-S bond in benzyl (B1604629) thiols. nih.govorganic-chemistry.org This process, which involves singlet oxygen, can lead to the formation of carbonyl compounds. nih.govorganic-chemistry.org While this specific methodology has been demonstrated for benzyl thiols, it highlights a potential pathway for the transformation of the thiol moiety that would be released upon hydrolysis of this compound.

Thioesters are valuable substrates in transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds. nih.gov One of the most prominent examples is the Liebeskind-Srogl cross-coupling reaction. nih.gov This reaction typically involves the palladium-catalyzed coupling of a thioester with an organoboron reagent in the presence of a copper(I) cofactor. nih.gov

The mechanism of the Liebeskind-Srogl reaction is thought to involve the following key steps:

Thiophilic Activation : The copper(I) cofactor activates the C(O)-S bond of the thioester, making it more susceptible to oxidative addition.

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition to the activated thioester, cleaving the C(O)-S bond and forming a palladium(II) intermediate.

Transmetalation : The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired ketone product and regenerating the palladium(0) catalyst.

Recent advancements have shown that the Liebeskind-Srogl cross-coupling of thioesters can be achieved using palladium-N-heterocyclic carbene (NHC) catalysis. nih.gov Furthermore, depending on the reaction conditions and the nature of the copper cofactor, the reaction can be directed towards either an acylative coupling (forming a ketone) or a decarbonylative coupling. nih.gov Other transition metals, such as iron, have also been utilized in Fukuyama-type couplings of thioesters with organomanganese reagents.

Role of the Thioester as a Sulfur or Acyl Source

Thioesters are generally recognized as potent acylating agents, a characteristic attributed to the moderate resonance stabilization of the C–S bond compared to the C–O bond in esters, and the excellent leaving group ability of the corresponding thiolate. nih.gov Consequently, the primary role of this compound in chemical reactions is expected to be that of an acyl source, transferring the ethanoyl (acetyl) group to a variety of nucleophiles.

Thioesters exhibit a chemoselective reactivity profile; they are susceptible to attack by soft nucleophiles like thiolates and amines, while remaining relatively stable towards hydrolysis by hard oxygen nucleophiles like water at neutral pH. nih.gov This differential reactivity is fundamental to their utility in complex chemical environments. researchgate.net The reaction with a nucleophile typically proceeds through a tetrahedral intermediate, whose stability and subsequent breakdown determine the reaction outcome.

In the context of this compound, nucleophilic attack at the electrophilic carbonyl carbon would lead to the cleavage of the C–S bond, releasing the 2-methylbenzylthiolate anion and transferring the acetyl group. This reactivity is central to processes like aminolysis (reaction with amines to form amides) and thiol-thioester exchange.

While the predominant reactivity of thioesters involves acyl transfer, the possibility of acting as a sulfur source, though less common for S-aryl or S-alkyl thioesters, can be considered in specific contexts, such as in certain radical-mediated processes or reactions with highly thiophilic reagents. However, the more electrophilic nature of the carbonyl carbon makes acyl transfer the overwhelmingly favored pathway.

Table 1: Predicted Acyl Transfer Reactions of this compound

| Nucleophile | Product Type | Reaction Description |

| Amine (R-NH₂) | Amide | Nucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to the formation of an N-substituted acetamide (B32628) and 2-methylbenzylthiol. |

| Thiol (R-SH) | Thioester | Thiol-thioester exchange reaction, proceeding via a tetrahedral intermediate, to form a new thioester and release 2-methylbenzylthiol. |

| Alcohol (R-OH) | Ester | Transesterification reaction, typically requiring catalysis (acid or base), to form an ester and 2-methylbenzylthiol. |

| Hydroxide (OH⁻) | Carboxylate | Base-catalyzed hydrolysis (saponification) leading to the formation of acetate (B1210297) and 2-methylbenzylthiolate. |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. ulisboa.pt For a molecule like this compound, computational studies can provide invaluable insights into its reactivity, the energetics of different reaction pathways, and the structures of transient species like transition states and intermediates. ulisboa.pt These theoretical investigations allow for a quantitative understanding of the factors that govern the compound's chemical behavior.

Methodologies such as DFT enable the calculation of the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. ulisboa.pt This allows for the prediction of reaction kinetics and thermodynamics, providing a framework for understanding why certain reaction pathways are favored over others.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving thioesters. These studies can differentiate between various possible mechanistic pathways, such as concerted versus stepwise mechanisms. For instance, in a nucleophilic acyl substitution reaction of this compound, DFT could be used to model the stepwise pathway involving the formation of a tetrahedral intermediate, as well as a hypothetical concerted pathway, and determine the activation barriers for each.

By calculating the Gibbs free energy of activation for competing pathways, the kinetically favored route can be identified. For example, in the reaction of a thioester with an amine, DFT calculations can model the initial nucleophilic attack, the formation of the tetrahedral intermediate, potential proton transfer steps, and the final collapse of the intermediate to form the amide product and the thiolate leaving group. The relative energy of each stationary point (reactants, intermediates, transition states, and products) provides a comprehensive energetic profile of the reaction.

Table 2: Representative Data from a Hypothetical DFT Study on the Aminolysis of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Amine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| TS2 | Transition state for leaving group departure | +12.5 |

| Products | N-acetylated amine + 2-Methylbenzylthiol | -10.7 |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of data generated from DFT studies.

Theoretical Analysis of Transition States and Intermediates

A cornerstone of computational mechanistic studies is the detailed analysis of transition states (TS) and intermediates. For the reactions of this compound, DFT can be used to determine the precise three-dimensional geometry, electronic structure, and vibrational frequencies of these transient species. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Analysis of the transition state structure provides critical information about the bond-forming and bond-breaking processes. For example, in the transition state for the nucleophilic attack of an amine on the thioester carbonyl, one would expect to see a partially formed N–C bond and a slightly elongated C=O bond. The geometry of the transition state can also reveal the influence of steric and electronic effects, such as those imparted by the 2-methylbenzyl group.

Similarly, the structure and stability of any reaction intermediates, such as a tetrahedral intermediate in a stepwise acyl transfer, can be thoroughly investigated. The lifetime and potential subsequent reactions of such an intermediate can be inferred from its calculated stability.

Radical Chemistry and Single Electron Transfer Processes

Beyond its ionic reactivity, this compound has the potential to engage in radical chemistry, primarily due to the stability of the benzylic radical that can be formed. The 2-methylbenzyl group can stabilize a radical at the benzylic position through resonance delocalization of the unpaired electron into the aromatic ring.

Homolytic cleavage of the S–CH₂ bond, which could be initiated by heat or light, would generate a 2-methylbenzyl radical and an ethanethioyl radical (CH₃C(O)S•). The 2-methylbenzyl radical could then participate in a variety of radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

A key mechanism for initiating such radical processes is single electron transfer (SET). In an SET process, an electron is transferred from a donor to an acceptor molecule, generating radical ions. For this compound, a potent reducing agent could, in principle, transfer an electron to the molecule, leading to the formation of a radical anion. This radical anion could then fragment to release the 2-methylbenzyl radical and the acetate anion. Conversely, an oxidizing agent could induce an SET process to form a radical cation. The synthesis of benzyl thioesters through synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) photocatalytic systems has been reported, highlighting the relevance of these pathways. rsc.orgresearchgate.net

Table 3: Potential Radical Reactions Involving this compound

| Process | Initiator | Key Radical Intermediate | Potential Subsequent Steps |

| Homolytic Cleavage | Heat (Δ) or Light (hν) | 2-Methylbenzyl radical | Hydrogen atom abstraction, dimerization, addition to π-systems. |

| Single Electron Transfer (SET) - Reduction | Electron donor (e.g., a metal) | This compound radical anion | Fragmentation to 2-methylbenzyl radical and acetate. |

| Single Electron Transfer (SET) - Oxidation | Electron acceptor | This compound radical cation | Fragmentation or reaction with a nucleophile. |

Biochemical and Biological Research Perspectives of Thioester Analogues

Thioesters as Biosynthetic Intermediates and Enzyme Substrates

Thioesters are central to various biosynthetic pathways, acting as activated carboxylate groups that facilitate acyl group transfer. libretexts.orglibretexts.org They are integral to the formation and breakdown of crucial biomolecules like fatty acids, steroids, and polyketides. ditki.comqueensu.ca For instance, the biosynthesis of lignin, a major component of terrestrial biomass, proceeds through a thioester derivative of caffeic acid. wikipedia.org Thioesters also participate in the synthesis of peptides, terpenes, and porphyrins. wikipedia.org

The reactivity of thioesters makes them suitable substrates for a range of enzymes. oup.com Their hydrolysis to a carboxylic acid and a thiol is a common enzymatic reaction. wikipedia.orglibretexts.org Furthermore, the thioester linkage is exploited in synthetic biological chemistry, most notably in native chemical ligation, a powerful method for constructing large peptides and proteins from smaller, unprotected peptide segments. wikipedia.orgnih.gov Research has also demonstrated that thioesters can effectively replace the native oxo-ester in acyl-tRNA substrates during protein biosynthesis by the ribosome, allowing for the generation of oligopeptides with yields comparable to those from native tRNAs. acs.orgnih.govchemrxiv.org This indicates that thioester intermediates can be co-opted by the natural translational machinery for sequence-defined polymer synthesis. acs.orgnih.govchemrxiv.org

The most prominent and well-understood role of thioesters in metabolism is exemplified by acetyl coenzyme A (acetyl-CoA). wikipedia.orgditki.com Acetyl-CoA is a key thioester that serves as a central hub in cellular metabolism, participating in the Krebs cycle and the biosynthesis of fatty acids and steroids. wikipedia.orgditki.com It acts as an acyl carrier, transferring its acetyl group to other molecules. libretexts.orglibretexts.org

Many other thioesters function analogously to acetyl-CoA, serving as carriers for different acyl groups. wikipedia.org Examples include malonyl-CoA, propionyl-CoA, and acetoacetyl-CoA, all of which are vital intermediates in various metabolic pathways. wikipedia.org In lipid metabolism, thioesters are the primary form of activated carboxylate groups, facilitating the transfer of fatty acids. libretexts.orglibretexts.org The conversion of a fatty acyl CoA (a thioester) to an ester occurs during the synthesis of triacylglycerol, the body's energy storage molecule. libretexts.org The development of stable thioester analogues that mimic these natural substrates has been instrumental in studying the biosynthesis of fatty acids and polyketides, helping to overcome the inherent instability and reactivity of natural malonyl-thioesters that can complicate structural and mechanistic studies. queensu.capurdue.edu

Investigation of Enzymatic Inhibition by Thioester Derivatives

The unique reactivity of the thioester bond has been harnessed to design potent inhibitors for various enzyme classes. These derivatives can act as substrates that, upon enzymatic processing, either covalently modify the enzyme or release a product that is itself a potent inhibitor.

Phospholipases A2 (PLA2) are enzymes, often found in snake venoms, that hydrolyze phospholipids (B1166683) and are responsible for significant local and systemic tissue damage. nih.govnih.govresearchgate.net Substituted thiobenzoic acid S-benzyl esters have been identified as effective inhibitors of PLA2 from the venom of the Colombian rattlesnake Crotalus durissus cumanensis. nih.govnih.gov

Research has shown that thioesters derived from 2-sulfenyl ethylacetate can inhibit PLA2 activity at micromolar concentrations. nih.gov Molecular docking studies suggest that these inhibitors interact with amino acids in the enzyme's active site and hydrophobic channel, blocking the normal catalytic cycle and preventing the substrate from binding. nih.govnih.govresearchgate.net Further studies compared the inhibitory activity of a thioester, 4-nitrothiobenzoic acid S-benzyl ester, with its corresponding carbodithioate analogue. nih.govresearchgate.net The benzyl (B1604629) 4-nitrobenzenecarbodithioate showed comparable inhibitory capacity against the snake venom PLA2, suggesting that both thioester and carbodithioate scaffolds can effectively target this enzyme. nih.govresearchgate.net

Metallo-β-lactamases (MβLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.govnih.govjst.go.jp The development of MβL inhibitors is a critical strategy to combat this form of antibiotic resistance. nih.gov

Mercaptoacetic acid thioesters have emerged as a promising class of MβL inhibitors. nih.govscispace.comresearchgate.net Studies on the MβL enzyme L1 from Stenotrophomonas maltophilia have shown that a series of synthesized mercaptoacetate (B1236969) thioesters act as potent inhibitors. nih.govscispace.com Intriguingly, research indicates that these thioesters can be hydrolyzed by the MβL enzyme itself, releasing mercaptoacetic acid. nih.govrsc.org Subsequent monitoring using techniques like Saturation Transfer Difference (STD)-NMR confirmed that both the intact thioester and its mercaptoacetic acid hydrolysate jointly inhibit the enzyme. nih.govscispace.comrsc.org This suggests a dual mechanism of action. Similarly, other thioester derivatives have been shown to be competitive inhibitors of IMP-1, another type of MβL, where the thioesters are processed into thiol hydrolysis products that also act as reversible competitive inhibitors. nih.govoup.comoup.com

Table 1: Inhibitory Activity of Mercaptoacetate Thioesters Against MβL L1

| Compound | IC50 (μM) |

|---|---|

| 1 | 0.49 |

| 2 | 0.81 |

| 3 | 0.53 |

| 4 | 0.44 |

| 5 | 0.35 |

| 6 | 0.28 |

| 7 | 0.25 |

| 8 | 0.17 |

| 9 | 1.20 |

| 10 | 0.61 |

Data sourced from a study on mercaptoacetate thioesters as inhibitors of the metallo-β-lactamase L1, using cefazolin (B47455) as the substrate. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors. For thioester-based inhibitors, SAR investigations have provided valuable insights into the molecular features required for potent activity.

In the development of thioester inhibitors for the SARS-CoV-2 main protease (Mpro), researchers explored how different chemical groups at various positions influence inhibitory action. acs.orgnih.gov It was found that replacing an aryl ring with a heteroaromatic system, such as a 1,3,4-thiadiazole, resulted in potent inhibition. acs.org The design strategy involved varying the thiolate residues intended to be accommodated in the S1' pocket of the enzyme and exploring a wide range of mono-cyclic or bi-cyclic rings as P2 fragments. acs.org This systematic modification of the inhibitor structure helps to elucidate the electronic and steric properties that enhance binding and inactivation of the target enzyme. acs.org

Similarly, SAR studies on thioester inhibitors of IMP-1 metallo-β-lactamase revealed important structural determinants for potency. oup.comoup.comnih.gov It was generally observed that simple thioester derivatives were substantially more active than the corresponding N-acyl-D-ala thioester analogues. oup.com The lack of broad-spectrum activity of these thioester classes against different types of metallo-β-lactamases (e.g., potent against IMP-1 but weak against CcrA from B. fragilis) suggests significant variations in the active sites of these related enzymes, highlighting the need for specific SAR studies for each target. oup.com

Role of Thioesters in Molecular Probes and Chemical Biology Tools

Beyond their direct therapeutic potential as enzyme inhibitors, thioesters are valuable as molecular probes and tools in chemical biology to investigate complex biological processes. Their inherent reactivity, particularly towards softer nucleophiles like thiols, makes them ideal for specific chemical transformations in a biological context. nih.gov

Thioesters are central to native chemical ligation (NCL), a technique that allows for the synthesis of large proteins by joining a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. wikipedia.orgnih.gov This method has been used to chemically synthesize active enzymes, such as human type II secretory phospholipase A2. pnas.org

Furthermore, thioester derivatives are used to create molecular probes for targeting specific cellular compartments. Peptide thioesters have been developed that act as substrates for thioesterases located in the Golgi apparatus. nsf.gov Upon hydrolysis by these enzymes, the resulting product accumulates, allowing for imaging of the Golgi and the study of intracellular trafficking. nsf.gov In another application, thioester-containing amino acids can be site-specifically incorporated into proteins, providing a chemical handle for subsequent modification with biophysical probes via side-chain chemical ligation. nih.gov Stable, non-reactive thioester analogues have also been synthesized to serve as "bait" in structural biology studies, allowing researchers to capture and crystallize enzyme-substrate complexes that are otherwise too transient to study. queensu.capurdue.edu

Design of Biologically Active Thioester Scaffolds

The scientific literature lacks specific research on S-2-Methylbenzyl ethanethioate as a central scaffold for the design of biologically active molecules. General studies on thioester-containing compounds indicate their utility as building blocks in medicinal chemistry. For instance, various thioester derivatives have been synthesized and evaluated for a range of biological activities, including antitumor and enzyme inhibitory effects. researchgate.net The core structure of a thioester, with its reactive carbonyl group and sulfur linkage, allows for diverse chemical modifications to explore structure-activity relationships.

In the broader context of thioester scaffolds, research has focused on their role as intermediates in the synthesis of more complex molecules. The thioester group can act as a leaving group in nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other carbonyl derivatives. This reactivity is fundamental in the construction of diverse molecular architectures for biological screening. For example, studies on other thioacetate (B1230152) derivatives have shown their utility in synthesizing compounds with potential anti-inflammatory and antimicrobial properties. researchgate.net

Modulation of Biological Pathways via Thioester-Mediated Reactions

There is a notable absence of specific studies in the available scientific literature detailing the modulation of biological pathways by this compound. However, the general class of thioesters is known to participate in crucial biochemical reactions. The high-energy nature of the thioester bond makes these compounds effective acyl-group donors in enzymatic reactions, a cornerstone of many metabolic pathways.

Thioesters are known to be substrates for various enzymes, including hydrolases like thioesterases. The interaction of a thioester with an enzyme's active site can lead to the formation of a covalent intermediate, which can either be a step in a catalytic cycle or result in the inhibition of the enzyme. For example, certain thioester derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX), which are key targets in inflammation. researchgate.netresearchgate.net The specificity of such interactions is dictated by the molecular structure of the thioester and the topology of the enzyme's active site.

Theoretically, the 2-methylbenzyl group of this compound could influence its interaction with biological targets. The steric and electronic properties of this group would play a role in how the molecule fits into a binding pocket and its reactivity once there. However, without specific experimental data on this compound, any discussion on its precise mechanism of action in modulating biological pathways remains speculative.

Synthetic Applications and Derivatization of S 2 Methylbenzyl Ethanethioate

S-2-Methylbenzyl Ethanethioate as a Precursor for Thiol Generation

This compound is a stable, bench-top chemical that functions as a precursor to 2-methylbenzylthiol. Thioesters, in general, are considered less odorous and more stable alternatives to their corresponding thiols, which are often volatile and prone to oxidation into disulfides. The generation of the active thiol from the thioester can be accomplished through several chemical methods, including hydrolysis or reduction.

The cleavage of the thioester bond to release the thiol can be achieved under basic or acidic conditions, or through reduction. For instance, S-benzyl thioacetate (B1230152) has been reduced to its corresponding thiol using reagents like lithium aluminum hydride (LiAlH4) researchgate.net. Another common method for cleaving thioacetate esters is treatment with a base in the presence of another thiol, such as methanethiol (B179389) wikipedia.org. Enzymatic hydrolysis also presents a mild and efficient route for generating thiols from thioacetates. imreblank.ch Studies have shown that enzymes like pig liver esterase can effectively catalyze the hydrolysis of thioacetates to produce thiols in aqueous solutions. google.com This enzymatic approach is particularly valuable in contexts requiring biocompatible conditions, such as in flavor chemistry. imreblank.ch

Table 1: Methods for Thiol Generation from Thioesters

| Method | Reagents/Conditions | Comments |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent for converting thioesters to thiols. researchgate.net |

| Basic Hydrolysis | Base (e.g., NaOH, KOH) in aqueous or alcoholic solvent | Standard laboratory procedure for saponification of the thioester. |

| Thiol Exchange | Methanethiol with a stoichiometric base | A specific method for cleaving thioacetate esters. wikipedia.org |

| Enzymatic Hydrolysis | Esterases (e.g., Pig Liver Esterase) in buffer | Mild, selective, and occurs in aqueous environments. imreblank.chgoogle.com |

Utility in the Synthesis of Carbonyl Compounds (Aldehydes, Ketones)

Thioesters, including this compound, are valuable intermediates in the synthesis of carbonyl compounds, particularly ketones and aldehydes. Their reactivity allows for the formation of carbon-carbon bonds under conditions that are often milder than those required for other carboxylic acid derivatives.

A prominent reaction utilizing thioesters for ketone synthesis is the Fukuyama coupling . This palladium-catalyzed cross-coupling reaction involves the reaction of a thioester with an organozinc halide, yielding a ketone. wikipedia.orgdicp.ac.cn This method is known for its high functional group tolerance and mild reaction conditions. Similarly, ketones can be synthesized from thioesters using diarylcuprates(I), which are generated in situ from copper(I) salts and Grignard reagents. researchgate.net

For the synthesis of aldehydes, the Fukuyama reduction offers a reliable method. This reaction involves the reduction of a thioester using a silane, such as triethylsilane (Et3SiH), in the presence of a palladium-on-carbon (Pd/C) catalyst. ambeed.comresearchgate.net This transformation is valued for its chemoselectivity, as it can reduce the thioester to an aldehyde without further reduction to an alcohol. Thioesters are also used as starting materials for producing β-keto thioesters through acylation reactions. acs.org

Table 2: Key Reactions for Carbonyl Compound Synthesis from Thioesters

| Reaction Name | Transformation | Key Reagents |

|---|---|---|

| Fukuyama Coupling | Thioester → Ketone | Organozinc halide, Palladium catalyst wikipedia.org |

| Copper-Mediated Coupling | Thioester → Ketone | Diarylcuprate(I) (from Cu(I) salt + Grignard reagent) researchgate.net |

| Fukuyama Reduction | Thioester → Aldehyde | Triethylsilane, Pd/C catalyst ambeed.com |

| Acylation | Thioester → β-Keto Thioester | Acid chloride, MgBr₂·OEt₂, i-Pr₂NEt acs.org |

Applications in Native Chemical Ligation and Peptide Synthesis

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. mdpi.comnih.gov The core of this method is the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org

In the NCL mechanism, the thiol group of the N-terminal cysteine attacks the C-terminal thioester of the first peptide. This leads to a transthioesterification, forming a new thioester-linked intermediate. This intermediate then undergoes a rapid, spontaneous intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site. wikipedia.orgcsic.es

The synthesis of the required peptide thioesters is a critical step. While Boc-based solid-phase peptide synthesis (SPPS) can directly generate thioesters on specialized resins, Fmoc-based SPPS requires alternative strategies due to the base-lability of the thioester linkage. wikipedia.orgnih.govnih.gov These strategies often involve the use of specialized linkers or "thioester surrogates," such as N-acylurea linkers, which are converted to the active thioester after the peptide chain is assembled. nih.govacs.org The choice of the thiol component of the thioester (e.g., 2-methylbenzylthiol derived from this compound) can influence the reaction kinetics and efficiency of the ligation process. cem.com

Incorporation into Polymer Chemistry and Material Science

The thiol functional group, which can be generated from this compound, is highly useful in polymer chemistry and material science. Its reactivity enables its participation in "click chemistry" reactions and the formation of ordered molecular structures on surfaces.

One of the most significant applications is in thiol-ene polymerization . This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgresearchgate.net It is considered a click reaction due to its high efficiency, rapid rate, and lack of sensitivity to oxygen, which can inhibit other polymerization reactions. researchgate.netradtech.org By using multifunctional thiols and enes, highly cross-linked polymer networks can be created. This chemistry has been used to synthesize a variety of materials, including hydrogels for biomedical applications and self-immolative polymers derived from renewable resources. radtech.orgd-nb.info

In material science, thiols are the cornerstone for creating self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. sigmaaldrich.comsigmaaldrich.comwikipedia.orgrsc.org When a gold substrate is exposed to a dilute solution of a thiol like 2-methylbenzylthiol, the sulfur atoms chemisorb onto the gold surface, forming a strong, stable bond. wikipedia.org The organic tails of the molecules then arrange themselves into a highly ordered, crystalline-like monolayer. sigmaaldrich.comuni-tuebingen.de This technology allows for the precise modification of surface properties, which is critical for applications in electronics, biosensors, and nanotechnology. rsc.orgmdpi.com

Design and Synthesis of Derivatives for Further Structure-Activity Relationship Studies

This compound serves as a scaffold for the design and synthesis of new molecules for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry and materials science for understanding how specific structural features of a molecule influence its biological activity or physical properties. rsc.orgresearchgate.netrsc.org

By systematically modifying the structure of this compound, researchers can probe the key determinants of a desired function. Modifications can be made to various parts of the molecule:

Aromatic Ring Substitution: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) onto the benzyl (B1604629) ring can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Thioester Moiety: The acetyl group can be replaced with other acyl groups to change the reactivity of the thioester or the properties of the resulting thiol.

Linker Modification: The methylene (B1212753) group between the sulfur and the aromatic ring can be altered in length or rigidity.

For example, SAR studies have been conducted on N-benzylamine derivatives to explore their antibacterial activity, revealing how different substituents on the benzyl ring affect potency. rsc.org Similarly, studies on various thioester and thioether derivatives have been performed to identify compounds with potent anticonvulsant or antibacterial activities. asianpubs.orgpensoft.net The synthesis of a library of derivatives based on the this compound core, followed by systematic biological or material testing, allows for the identification of pharmacophores or key structural motifs responsible for the observed activity. mdpi.com

Advanced Analytical Techniques for S 2 Methylbenzyl Ethanethioate Research

Electrochemical Analysis in Thioester Chemistry

Electrochemical methods probe the redox properties of molecules, that is, their ability to be oxidized (lose electrons) or reduced (gain electrons). These techniques are crucial for understanding the electronic structure of a compound and its potential involvement in electron transfer reactions. mdpi.com

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of chemical species. gamry.comnih.gov In a CV experiment, the potential applied to a working electrode is scanned linearly from an initial value to a switching potential and then back again, while the resulting current is measured. wikipedia.org The resulting plot of current versus potential is called a cyclic voltammogram.

The voltammogram provides information on the oxidation and reduction potentials of the analyte. libretexts.org For a reversible redox process, both an oxidation peak (anodic peak) and a reduction peak (cathodic peak) will be observed. The potential midway between these two peaks (E₁/₂) provides an estimate of the standard redox potential, a fundamental thermodynamic parameter. The shape of the peaks and how they change with the potential scan rate can give insights into the kinetics of electron transfer and the stability of the species generated upon oxidation or reduction. wikipedia.orgunt.edu

Applying CV to S-2-Methylbenzyl ethanethioate would reveal its susceptibility to oxidation and reduction. The thioester functional group itself can be electroactive, and the aromatic benzyl (B1604629) group can also undergo redox processes. Studies on similar thioester-containing compounds have successfully used CV to characterize their electrochemical properties. For example, the cyclic voltammogram of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate showed a distinct oxidation peak at +2.1 V and a reduction peak at +1.1 V, indicating the potentials at which it undergoes redox reactions. researchgate.net Such analysis for this compound would be critical for applications where electron transfer processes are relevant, such as in the design of redox-active materials or in understanding potential metabolic pathways involving redox steps. rsc.org

Table 2: Representative Data from a Cyclic Voltammetry Study of a Thioester Data adapted from a study on S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate to illustrate typical CV parameters. researchgate.net

| Parameter | Value | Description |

| Anodic Peak Potential (E_pa) | +2.1 V | Potential at which maximum oxidation occurs. |

| Cathodic Peak Potential (E_pc) | +1.1 V | Potential at which maximum reduction occurs. |

| Formal Potential (E°') (est.) | +1.6 V | Estimated standard redox potential (E_pa + E_pc)/2. |

| Scan Rate | 100 mV/s | Rate at which the potential is swept. |

| Solvent/Electrolyte | Acetonitrile / LiClO₄ | Medium in which the experiment is conducted. |

Calorimetric Techniques for Binding and Thermodynamic Analysis (e.g., Isothermal Titration Calorimetry)

Calorimetric techniques directly measure the heat changes associated with chemical processes, providing fundamental thermodynamic data. nih.gov Isothermal Titration Calorimetry (ITC) is a powerful biophysical method used to study intermolecular binding interactions in solution. It directly measures the heat released or absorbed during the binding of a small molecule (ligand), such as this compound, to a larger macromolecule, like a protein or enzyme. nih.govspringernature.com

In an ITC experiment, a solution of the ligand is titrated in small aliquots into a solution of the macromolecule at a constant temperature. Each injection triggers a heat change that is precisely measured by the calorimeter. The resulting data is a plot of heat flow versus time. Integrating these peaks yields a binding isotherm, which shows the heat change per mole of injectant as a function of the molar ratio of ligand to macromolecule.

Fitting this binding isotherm to a suitable binding model allows for the determination of key thermodynamic parameters:

Binding Affinity (K_d): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The number of binding sites on the macromolecule.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Entropy Change (ΔS): The change in disorder of the system upon binding.

This information is crucial for understanding the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions) driving the interaction. nih.gov For example, ITC studies on other thioesters have revealed that their binding to metallo-β-lactamases can be primarily driven by enthalpy or entropy, depending on the specific enzyme. nih.govresearchgate.net Applying ITC to study the interaction of this compound with a target protein would provide a complete thermodynamic profile of the binding event, which is essential for drug design and mechanistic enzymology. scispace.comnih.gov

Table 3: Example Thermodynamic Data from an ITC Analysis of Thioester-Protein Binding This table presents representative data to illustrate the output of an ITC experiment. Data is based on findings for amino acid thioesters binding to metallo-β-lactamases. nih.gov

| Thermodynamic Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.1 | - | Approximately one molecule of thioester binds to one molecule of the protein. |

| Association Constant (K_a) | 2.5 x 10⁵ | M⁻¹ | Indicates a strong binding interaction. |

| Dissociation Constant (K_d) | 4.0 | µM | The concentration of ligand required to occupy 50% of the binding sites. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The binding process is exothermic (releases heat) and enthalpically favorable. |

| Entropy Change (TΔS) | -2.1 | kcal/mol | The binding process leads to a decrease in entropy (more ordered system). |

| Gibbs Free Energy (ΔG) | -6.4 | kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Future Research Directions and Emerging Trends in S 2 Methylbenzyl Ethanethioate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of thioesters often involves multi-step procedures with stoichiometric reagents. Future research will prioritize the development of more efficient, atom-economical, and environmentally benign methods for synthesizing S-2-Methylbenzyl ethanethioate.

Key areas of development include:

Catalytic Dehydrogenative Coupling: Ruthenium-pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols and thiols to form thioesters, with hydrogen gas as the only byproduct. researchgate.netnih.gov Applying this to 2-methylbenzyl alcohol and ethanethiol (B150549) would represent a highly sustainable route.

Photocatalysis: Visible-light-driven methods are emerging as powerful tools in organic synthesis. The photocatalytic activation of elemental sulfur for three-component thioesterification or the use of thiobenzoic acids as dual-role reducing agents and reactants could provide mild and rapid access to this compound. organic-chemistry.org

Water-Based Synthesis: Performing reactions in water is a primary goal of green chemistry. The development of methods using catalytic amounts of surfactants like hexadecyltrimethylammonium bromide (HTAB) to facilitate the reaction of tertiary thioamides and alkyl halides in aqueous media presents a promising, eco-friendly approach. rsc.org

Organocatalysis: The use of simple organic molecules as catalysts, such as 4-(dimethylamino)pyridine (DMAP) to accelerate DCC-activated esterification, avoids the use of potentially toxic or expensive metal catalysts. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Starting Materials for this compound | Reference |

|---|---|---|---|

| Catalytic Dehydrogenation | High atom economy; H₂ is the only byproduct. | 2-Methylbenzyl alcohol and Ethanethiol | researchgate.netnih.gov |

| Visible-Light Photocatalysis | Mild conditions; avoids harsh reagents. | Carboxylic acids and Disulfides | organic-chemistry.org |

| Synthesis in Water | Environmentally benign solvent; uses surfactants. | Tertiary thioamides and 2-Methylbenzyl halide | rsc.org |

| Organocatalysis (e.g., DMAP) | Metal-free; mild reaction conditions. | Ethanoic acid and 2-Methylbenzylthiol | organic-chemistry.org |

Deeper Mechanistic Understanding Through Advanced Computational Models

While synthetic routes provide access to this compound, a profound understanding of its reactivity, stability, and potential interactions requires advanced computational analysis. Future research will increasingly rely on theoretical models to predict and explain its chemical behavior.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating reaction mechanisms. researchgate.net For this compound, DFT could be used to model transition states in its synthesis or subsequent transformations, calculate activation energy barriers, and provide insight into reaction kinetics. ulisboa.pt For instance, computational studies on carboxylesterases have detailed a four-step mechanism for thioester hydrolysis, moving beyond the traditionally proposed two-step process. nih.gov Such models could predict the enzymatic stability or processing of this compound.

Machine-Learned Interatomic Potentials (MLIPs): New-generation models like AIMNet2 are expanding the accessibility of high-accuracy computational modeling to a wider range of organic molecules, including those with neutral or charged states. ulisboa.pt Applying these MLIPs could enable large-scale simulations of this compound in complex environments, such as in solution or at an enzyme's active site, with an accuracy approaching that of DFT but at a fraction of the computational cost. ulisboa.pt

Enzyme-Substrate Docking and Molecular Dynamics: Computational studies are crucial for understanding the mechanisms of hydrolase enzymes that process thioesters. figshare.com Molecular docking and dynamics simulations could predict the binding affinity and orientation of this compound within the active sites of thioesterases or other enzymes, guiding the design of new biological applications. nih.gov

| Computational Method | Potential Application for this compound | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways (synthesis, hydrolysis). | Transition state structures, activation energies, reaction kinetics. | researchgate.netulisboa.pt |

| Machine-Learned Potentials (e.g., AIMNet2) | Simulating molecular behavior in complex systems. | Conformational analysis, interaction energies, large-scale dynamics. | ulisboa.pt |

| Molecular Docking/Dynamics | Investigating interactions with biological macromolecules. | Binding modes, affinity for enzyme active sites, enzymatic stability. | nih.govfigshare.com |

Exploration of New Catalytic Applications

Thioesters are versatile intermediates in organic synthesis, and this compound could serve as a valuable precursor in various catalytic transformations.

Catalytic Hydrogenation: While the reduction of thioesters typically requires stoichiometric hydride reagents, ruthenium-acridine pincer complexes have been developed for the direct catalytic hydrogenation of thioesters to their corresponding alcohols and thiols. nih.gov This waste-free method could be applied to this compound to cleanly produce 2-methylbenzyl alcohol and ethanethiol. nih.gov

Decarbonylative Coupling Reactions: Transition metal catalysis can induce the decarbonylation of thioesters, enabling the formation of new bonds. Palladium-catalyzed phosphorylation of thioesters can yield aryl phosphoryl compounds, while rhodium catalysis can lead to borylation. acs.org Exploring these reactions with this compound could provide novel routes to complex organophosphorus or organoboron compounds.

Thiol-Thioester Exchange Catalysis: Water-soluble alkyldiselenols have been shown to be highly efficient catalysts for thiol-thioester exchange, particularly at acidic pH where the reaction is otherwise slow. acs.org this compound could be used as a substrate in such catalyzed exchange reactions, for example, in the synthesis of peptide thioesters for native chemical ligation. acs.org

Expanding the Scope of Biological and Synthetic Utility

The unique combination of a thioester group and a substituted benzyl (B1604629) moiety suggests that this compound could find applications in both biological and synthetic contexts.

Biological Activity Screening: Thioester and dithioate analogs have shown inhibitory activity against enzymes like snake venom phospholipase A₂. mdpi.com Furthermore, various sulfur-containing compounds are investigated for antimicrobial and anticancer properties. beilstein-journals.org A critical future direction is the systematic screening of this compound against a panel of biological targets, including proteases, kinases, and microbial strains, to uncover potential therapeutic leads.

Bioconjugation and Chemical Probes: Benzyl thioesters have been developed for the specific labeling of polypeptides that contain an N-terminal cysteine residue, proceeding via a mechanism analogous to native chemical ligation. nih.gov This strategy could be adapted to use this compound as a building block for creating chemical probes or for specifically modifying proteins for research or diagnostic purposes. nih.gov

Intermediate in Complex Synthesis: Thioesters are activated carboxylic acid equivalents. acs.org As such, this compound can be a key intermediate in the synthesis of more complex molecules, such as ketones via the Fukuyama coupling or amides, providing a versatile handle for C-C and C-N bond formation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and scalability.

Continuous-Flow Synthesis: Flow chemistry offers significant advantages for thioester synthesis, including rapid reaction times (sometimes as low as 40 seconds), enhanced safety by minimizing the volume of hazardous reagents at any given time, and easier scalability. researchgate.netscispace.com Metal-free C-N bond cleavage of amides and lipase-catalyzed transesterification have been successfully implemented in flow reactors to produce thioesters. researchgate.netmdpi.com Developing a continuous-flow process for this compound would be a major step towards its efficient and safe production on a larger scale. researchgate.net

Automated Solid-Phase Synthesis: Automated platforms have revolutionized peptide synthesis, including methods for producing peptide thioesters on solid supports. rsc.orgacs.orgscispace.com These methods often use "safety-catch" linkers that allow for the assembly of the molecule followed by a final activation and thiolysis step. acs.orgnih.gov The principles from these advanced systems could be adapted to develop automated, high-throughput methods for synthesizing libraries of small-molecule thioesters, including this compound and its derivatives, for screening and optimization. nih.gov

Q & A

What are the established synthetic routes and purification methods for S-2-Methylbenzyl ethanethioate?

Basic Research Question

Synthesis typically involves esterification or cross-coupling reactions. For example, Sonogashira cross-coupling has been employed for analogous thioesters using palladium catalysts under inert conditions . Another route involves DCC (dicyclohexylcarbodiimide) and 4-DMAP (4-dimethylaminopyridine) as catalytic systems for thioester formation, followed by purification via column chromatography (hexane/ethyl acetate gradients) . HFIP (hexafluoroisopropanol) has also been used as a solvent to enhance regioselectivity in thioester synthesis .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- X-ray crystallography (using SHELX programs for structure refinement) to resolve molecular geometry .

- Electrochemical methods (cyclic voltammetry) to study redox behavior, with oxidation potentials reported around 2.1 V for similar thioesters .

- NMR spectroscopy (¹H/¹³C) and mass spectrometry for structural validation, particularly to confirm thioester functionality and monitor degradation .

How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

Advanced Research Question

Regioselectivity issues arise in reactions like hydrosulfenylation or nucleophilic substitutions. HFIP-mediated reactions improve stereochemical control by stabilizing transition states through hydrogen bonding . Computational modeling (e.g., DFT calculations) can predict reactive sites, while optimizing solvent polarity and temperature minimizes side products .

What are the critical stability considerations for storing and handling this compound?

Advanced Research Question

The compound is sensitive to hydrolysis and oxidation. Storage at -20°C under inert atmosphere (argon/nitrogen) is recommended . Degradation pathways include sulfoxide formation via oxidation (e.g., with H₂O₂) or thiol generation under reductive conditions (e.g., LiAlH₄). Regular purity checks via HPLC or TLC are advised to detect decomposition .

How do contradictory biological activity reports for this compound analogs inform experimental design?

Advanced Research Question

Discrepancies in antimicrobial or cytotoxic activity (e.g., between oxazoloquinoline derivatives and fluorinated analogs ) may stem from assay conditions or structural nuances. To resolve these, use standardized protocols (e.g., CLSI guidelines for MIC assays) and compare analogs with systematic structural variations (e.g., substituent effects on logP) .

What methodological optimizations are needed for oxidation/reduction reactions involving this compound?

Advanced Research Question

Controlled oxidation to sulfoxides requires stoichiometric H₂O₂ at 0–5°C, while sulfone formation demands excess oxidants (e.g., mCPBA) . For reductions, NaBH₄ selectively converts thioesters to thiols without over-reducing aromatic rings, unlike LiAlH₄. Reaction monitoring via IR (C=O/S=O stretches) ensures intermediate isolation .

How can computational tools predict the reactivity of this compound in complex systems?

Advanced Research Question

Databases like PISTACHIO and REAXYS enable mechanistic predictions (e.g., nucleophilic attack sites) . Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, while MD simulations evaluate stability in drug delivery systems . Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

What strategies validate structural and functional data for this compound in conflicting studies?

Advanced Research Question

Cross-validate using orthogonal techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products